

toxicological profile and safety assessment of beta-Fenchyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Fenchyl alcohol*

Cat. No.: B14143307

[Get Quote](#)

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of **Beta-Fenchyl Alcohol**

Introduction

Beta-Fenchyl alcohol (CAS No. 1632-73-1), also known as exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a monoterpenoid alcohol belonging to the bicyclic monoterpenoid class.^[1] It is a naturally occurring compound found in organisms such as *Litchi chinensis* and *Tetradenia riparia*.^{[1][2]} Due to its distinct camphoraceous, piney, and woody aroma, **beta-fenchyl alcohol** is utilized as a fragrance ingredient in perfumery and as a flavoring agent in the food industry.^[1] Its regulatory status includes being Generally Recognized As Safe (GRAS #2480) by the Flavor and Extract Manufacturers Association (FEMA).^{[1][3]} This guide provides a comprehensive overview of the toxicological data and safety assessment of **beta-fenchyl alcohol**, intended for researchers, scientists, and professionals in drug development and safety evaluation.

Toxicological Profile

The safety of **beta-fenchyl alcohol** has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment often employs a combination of direct experimental data, data from structurally related materials (read-across), and established safety thresholds.

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for **beta-fenchyl alcohol** were not available in the reviewed literature. However, safety data sheets classify the substance as causing skin irritation and serious eye irritation.[4][5]

Genotoxicity

Beta-fenchyl alcohol was found to be negative for genotoxicity and cytotoxicity in the Bluescreen™ assay, both with and without metabolic activation (S9 mix).[6] The Bluescreen™ assay is a human cell-based test that measures the genotoxic and cytotoxic potential of chemical compounds.[6] Furthermore, based on data from the read-across analog l-borneol (CAS No. 464-45-9), which was negative in a bacterial reverse mutation assay (OECD TG 471), **beta-fenchyl alcohol** is not expected to be mutagenic.[6] Overall, the available data indicate that **beta-fenchyl alcohol** does not present a concern for genotoxicity.[6]

Repeated Dose Toxicity

There are no direct repeated dose toxicity studies on **beta-fenchyl alcohol**. The safety assessment for this endpoint relies on data from a read-across analog, isobornyl acetate (CAS No. 125-12-2).[6] The No-Observed-Adverse-Effect Level (NOAEL) was established from this study.[6][7] The total systemic exposure to fenchyl alcohol (0.48 µg/kg/day) is also below the Threshold of Toxicological Concern (TTC) of 30 µg/kg/day for this endpoint.[6]

Experimental Protocol: Subchronic Oral Toxicity of Isobornyl Acetate

- Study Design: A 13-week subchronic toxicity study.[6]
- Test Species: CFE strain rats (15 per sex per dose).[6]
- Administration Route: Gavage, once daily.[6]
- Dose Levels: 0, 15, 90, or 270 mg/kg/day.[6]
- Endpoints Monitored: Clinical signs, hematology, clinical chemistry, macroscopic and microscopic findings.[6]
- Result: The NOAEL was determined to be 15 mg/kg/day.[6] Based on this, the Margin of Exposure (MOE) for **beta-fenchyl alcohol** was calculated to be 31,250, which is considered adequate.[6]

Reproductive and Developmental Toxicity

Direct data on the reproductive and developmental toxicity of **beta-fenchyl alcohol** are not available. The assessment utilizes data from the read-across material, isobornyl acetate.[6]

- Developmental Toxicity: An OECD 414 guideline study in Wistar rats showed no adverse effects in pups at a limit dose of 1000 mg/kg/day, establishing this as the NOAEL.[6] The resulting MOE for **beta-fenchyl alcohol** is 2,083,333.[1][6]
- Fertility: A study on isobornyl acetate established a NOAEL for fertility at 300 mg/kg/day.[6][8] The calculated MOE for this endpoint is 625,000.[6]

The systemic exposure to fenchyl alcohol is also below the TTC for reproductive toxicity (30 µg/kg/day), further supporting its safety for this endpoint.[6]

Skin Sensitization

For skin sensitization, the Dermal Sensitization Threshold (DST) is applied. The DST is a threshold of exposure below which there is no appreciable risk of sensitization induction in humans. For non-reactive materials like **beta-fenchyl alcohol**, the DST is 900 µg/cm².[6] As the exposure to **beta-fenchyl alcohol** is below this threshold, it is not considered to pose a safety concern for skin sensitization.[1][6]

Phototoxicity and Photoallergenicity

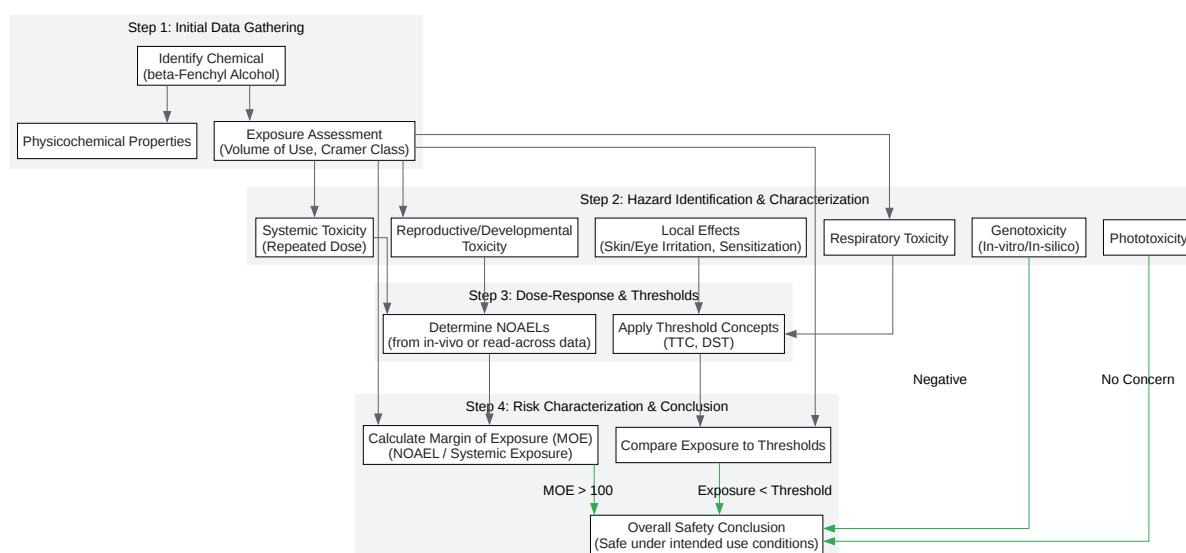
The potential for phototoxicity and photoallergenicity was evaluated based on the substance's ultraviolet/visible (UV/Vis) absorption spectrum. **Beta-fenchyl alcohol** does not show significant absorption in the range of 290 to 700 nm.[6] The molar absorption coefficient is well below the benchmark of concern, indicating that **beta-fenchyl alcohol** is not expected to be phototoxic or photoallergenic.[6]

Local Respiratory Toxicity

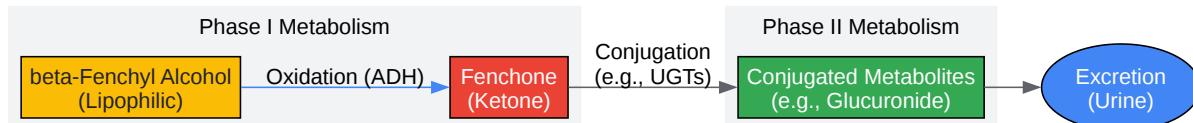
The risk for local respiratory toxicity was assessed using the TTC approach. For a Cramer Class I material, the relevant TTC is 1.4 mg/day.[6] The exposure to **beta-fenchyl alcohol** is below this threshold, indicating a low risk of local respiratory toxicity.[6]

Data Presentation

Table 1: Summary of Toxicological Endpoints for **Beta-Fenchyl Alcohol**


Toxicological Endpoint	Result/Value	Species	Method/Guideline	Source
Genotoxicity	Negative	Human cells	Bluescreen™ Assay	[6]
Mutagenicity	Not expected to be mutagenic	N/A	Read-across (l-borneol)	[6]
Repeated Dose Toxicity (NOAEL)	15 mg/kg/day	Rat	Read-across (Isobornyl acetate), 13-week gavage	[6][7]
Developmental Toxicity (NOAEL)	1000 mg/kg/day	Rat	Read-across (Isobornyl acetate), OECD 414	[1][6]
Reproductive Toxicity (Fertility NOAEL)	300 mg/kg/day	Rat	Read-across (Isobornyl acetate)	[6]
Skin Sensitization	Below DST (900 µg/cm²)	N/A	Dermal Sensitization Threshold (DST)	[1][6]
Phototoxicity/Photoallergenicity	Not expected	N/A	UV/Vis Absorption Spectra	[6]

| Local Respiratory Toxicity | Exposure below TTC (1.4 mg/day) | N/A | Threshold of Toxicological Concern (TTC) | [6] |


Metabolism

Specific metabolism studies on **beta-fenchyl alcohol** were not found in the reviewed literature. However, as a secondary alcohol, its metabolic pathway is expected to follow general principles of xenobiotic metabolism. The primary route would likely involve oxidation of the secondary alcohol group to a ketone, forming fenchone. This reaction is typically catalyzed by alcohol dehydrogenases (ADH).^[9] The resulting ketone may then undergo further metabolism, such as conjugation (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.^{[9][10]}

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the safety assessment of a fragrance ingredient.

[Click to download full resolution via product page](#)

Caption: Postulated metabolic pathway for **beta-fenchyl alcohol**.

Safety Assessment Summary

The comprehensive safety assessment conducted by RIFM, which includes evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, and local respiratory effects, supports the safe use of **beta-fenchyl alcohol** as a fragrance ingredient under the current conditions of use.^{[6][7][11]} The risk assessment relies on a weight-of-evidence approach, incorporating data from read-across analogs and established toxicological thresholds like the TTC and DST.^[6] The calculated Margins of Exposure for systemic endpoints are large, indicating a low level of concern.^{[6][7]} Furthermore, its status as a FEMA GRAS substance for flavoring use corroborates its safety profile for oral exposure at typical intake levels.^{[3][12]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-Fenchyl alcohol (22627-95-8) for sale [vulcanchem.com]
- 2. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. cdn.caymchem.com [cdn.caymchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. RIFM fragrance ingredient safety assessment, Fenchyl alcohol, CAS registry number 1632-73-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIFM fragrance ingredient safety assessment, Fenchyl alcohol, CAS registry number 1632-73-1 [agrifao.org]
- 12. JECFA Evaluations-FENCHYL ALCOHOL- [inchem.org]
- To cite this document: BenchChem. [toxicological profile and safety assessment of beta-Fenchyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14143307#toxicological-profile-and-safety-assessment-of-beta-fenchyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

